5-Cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-Cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl hydrazine derivative with a 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 5-Cyclopropyl-3-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-Cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the oxadiazole ring can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
- 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
- 5-Cyclopropyl-3-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
5-Cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the cyclopropyl and nitrophenyl groups, which impart distinct chemical and biological properties. The cyclopropyl group adds rigidity to the molecule, while the nitrophenyl group enhances its electron-withdrawing capability. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H9N3O3 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-cyclopropyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H9N3O3/c15-14(16)9-5-3-7(4-6-9)10-12-11(17-13-10)8-1-2-8/h3-6,8H,1-2H2 |
InChI Key |
LPEGHOWUROGQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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